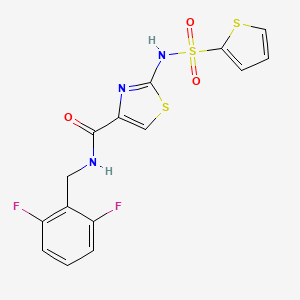

3-(4-(Dimethylamino)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

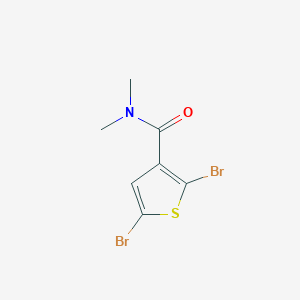

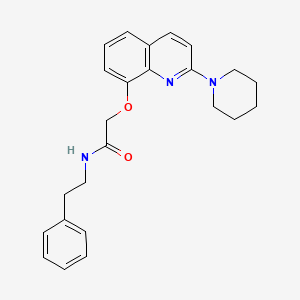

3-(4-(Dimethylamino)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile (DMPP) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. DMPP is a highly reactive compound, and its unique chemical structure has enabled it to be utilized in a variety of experiments. Its reactivity and versatility makes it an ideal compound for a number of scientific applications, from synthesizing new compounds to studying biochemical and physiological effects.

Applications De Recherche Scientifique

Fluorescent Molecular Probes

Compounds with structures similar to 3-(4-(Dimethylamino)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile have been synthesized and explored for their solvatochromic properties, making them promising candidates for developing ultrasensitive fluorescent molecular probes. These probes are useful for studying a variety of biological events and processes due to their strong solvent-dependent fluorescence, which is well-correlated with the empirical solvent polarity parameter. The presence of a “push-pull” electron transfer system in these molecules contributes to their high fluorescence quantum yields and large Stokes shifts, making them suitable for detecting intramolecular charge transfers and environmental changes at the molecular level (Diwu et al., 1997).

Antimicrobial Agents

A series of pyrazolo[1,5-a]pyrimidine ring systems incorporating the phenylsulfonyl moiety, through reactions involving compounds structurally related to this compound, demonstrated notable antimicrobial activities. This research highlights the potential of derivatives containing sulfonyl groups in developing new antimicrobial agents. Some of these derivatives have shown to exceed the activity of reference drugs, offering a new avenue for the synthesis of potent antimicrobial compounds (Alsaedi et al., 2019).

Nonlinear Optical Properties

The synthesis and investigation of compounds related to this compound have revealed their potential in optical applications due to their nonlinear optical properties. One such compound demonstrated a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity. This behavior indicates its suitability for use in optical device applications, such as optical limiters, highlighting the importance of structural features like the dimethylamino and phenylsulfonyl groups in modulating optical properties (Rahulan et al., 2014).

Propriétés

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-19(2)15-10-8-14(9-11-15)12-17(13-18)22(20,21)16-6-4-3-5-7-16/h3-12H,1-2H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUVHFGZCIDXOE-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)

![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)

![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)

![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)